![molecular formula C14H20F2S2Sn2 B2606428 (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) CAS No. 1619967-09-7](/img/structure/B2606428.png)
(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is an organotin compound that features a bithiophene core substituted with fluorine atoms at the 3 and 3’ positions and trimethylstannane groups at the 5 and 5’ positions
作用機序
Target of Action
The primary targets of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) are donor–acceptor (D–A) copolymers used in non-fullerene organic solar cells (OSCs) . The compound serves as the donor unit in these copolymers .
Mode of Action
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) interacts with its targets through intramolecular F···S noncovalent interactions . These interactions enhance the planarity of the polymer chain, thereby improving molecular packing, crystallinity, and hole mobility .
Biochemical Pathways
The incorporation of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) into the polymers can enhance their molecular packing, crystallinity, and hole mobility . This leads to improved performance in non-fullerene organic solar cells (OSCs) .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), we can discuss its properties in terms of its impact on the performance of organic solar cells. The introduction of fluoro atoms can lower the highest occupied molecular orbital levels . This results in less recombination loss, more balanced charge mobility, and more favorable morphology .
Result of Action
The result of the action of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is an impressive power conversion efficiency (PCE) of 17.03% in single-junction binary OSCs . This is achieved with a higher Voc of 0.89 V, a Jsc of 25.40 mA cm−2, and an FF of 75.74% .
Action Environment
The action, efficacy, and stability of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can be influenced by various environmental factors.
準備方法
The synthesis of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the following steps:
Synthesis of 3,3’-Difluoro-2,2’-bithiophene: This can be achieved through the coupling of 3-fluorothiophene using a palladium-catalyzed cross-coupling reaction.
Stannylation: The 3,3’-difluoro-2,2’-bithiophene is then subjected to stannylation using trimethyltin chloride in the presence of a suitable catalyst to yield the final product
化学反応の分析
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The bithiophene core can participate in redox reactions, which can alter its electronic properties.
Polymerization: This compound can be used as a monomer in polymerization reactions to form conjugated polymers with desirable electronic properties
科学的研究の応用
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Electronics: It is used in the synthesis of donor polymers for organic solar cells, where it helps improve molecular packing, crystallinity, and hole mobility, leading to higher power conversion efficiencies.
Material Science: The compound’s unique electronic properties make it a valuable building block for developing new materials with specific optoelectronic characteristics.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organofluorine compounds.
類似化合物との比較
Similar compounds to (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) include:
2,2’-Bithiophene: Lacks the fluorine and stannane substitutions, resulting in different electronic properties.
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene: Contains additional fluorine atoms, which can further influence its electronic characteristics.
Thieno[3,2-b]thiophene: A fused thiophene derivative with distinct electronic properties compared to bithiophene
These comparisons highlight the unique features of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), particularly its ability to enhance polymer performance in electronic applications.
特性
IUPAC Name |
[4-fluoro-5-(3-fluoro-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2S2.6CH3.2Sn/c9-5-1-3-11-7(5)8-6(10)2-4-12-8;;;;;;;;/h1-2H;6*1H3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSHSFDCEZYLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Sn](C)(C)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2S2Sn2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619967-09-7 |
Source


|
| Record name | (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2606346.png)
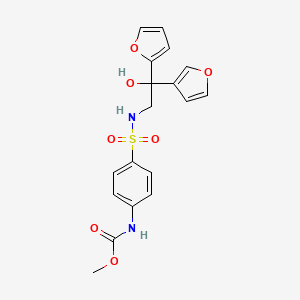
![4-[4-(Methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine](/img/structure/B2606349.png)
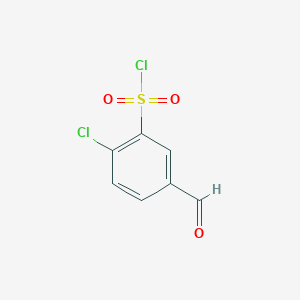
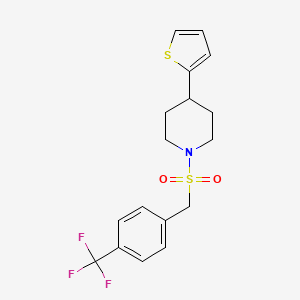
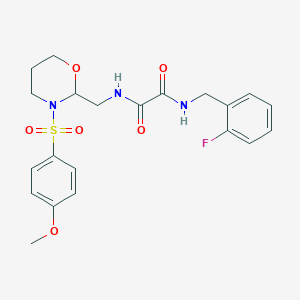
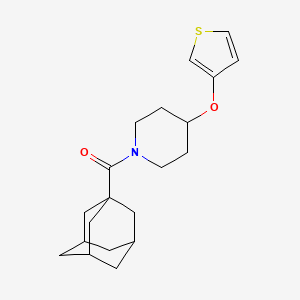
![Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate](/img/structure/B2606355.png)
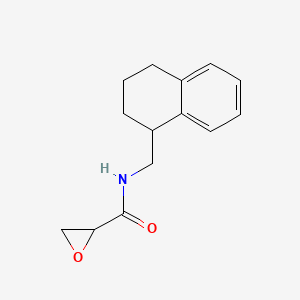
![4-hydroxythieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2606360.png)
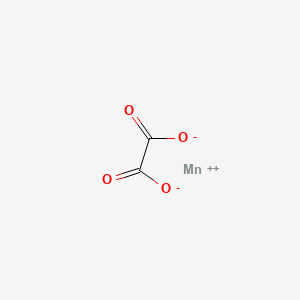
![10-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2606362.png)
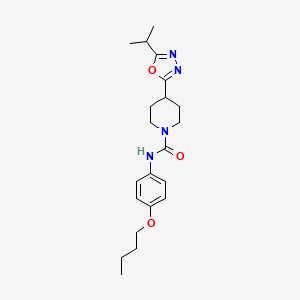
![2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2606366.png)
